![molecular formula C11H9F3N2O2 B1224562 4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone](/img/structure/B1224562.png)
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone is a dihydropyridine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry :
- Yi Yang et al. (2013) explored the regioselective synthesis of pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-butyrate and 2,6-dimethyl-3,5-diacetyl-pyridine, leading to the formation of isoxazole-carbonyl pyridine derivatives, which are significant for organic synthesis (Yang et al., 2013).
- D. Donati et al. (2003) reported on the photochemical synthesis of a novel β-lactam system from dimethyl-3-phenylisoxazole anhydrobases, highlighting the potential of these compounds in the development of new synthetic methods (Donati et al., 2003).
Molecular and Chemical Properties :
- S. Pan et al. (2016) studied the σ-aromaticity in cyclic M3(+) clusters, analyzing ligands like isoxazole, which indicates the relevance of these structures in understanding complex molecular interactions (Pan et al., 2016).
- Fahime Rahmani et al. (2018) reported on the synthesis of pyridine-pyrimidines using a novel catalyst, showing the broad utility of pyridine derivatives in catalyzing chemical reactions (Rahmani et al., 2018).
Potential Applications in Agriculture and Biology :
- Liang Fu-b (2014) synthesized a compound involving a pyrimidin-isoxazole structure and explored its herbicidal activities, suggesting potential agricultural applications (Liang, 2014).
- Y. E. Ryzhkova et al. (2023) investigated chromeno[2,3-b]pyridines, a class of compounds with significant biological and medicinal properties, illustrating the interest in such structures in drug discovery (Ryzhkova et al., 2023).
Catalysis and Chemical Reactions :
- G. Desimoni et al. (2005) developed a new pyridine-2,6-bis(oxazoline) and tested it with lanthanide(III) triflates for enantioselective reactions, indicating the importance of such compounds in asymmetric synthesis and catalysis (Desimoni et al., 2005).
Eigenschaften
Produktname |
4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone |
|---|---|
Molekularformel |
C11H9F3N2O2 |
Molekulargewicht |
258.2 g/mol |
IUPAC-Name |
4,6-dimethyl-3-[3-(trifluoromethyl)-1,2-oxazol-5-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-5-3-6(2)15-10(17)9(5)7-4-8(16-18-7)11(12,13)14/h3-4H,1-2H3,(H,15,17) |
InChI-Schlüssel |
GDFROHHQWZKCGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1)C2=CC(=NO2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



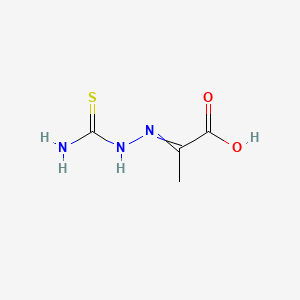
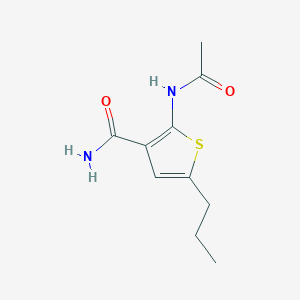
![3-Phenyl-5-[[[4-phenyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole](/img/structure/B1224481.png)
![5-[2-Methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224483.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1224484.png)
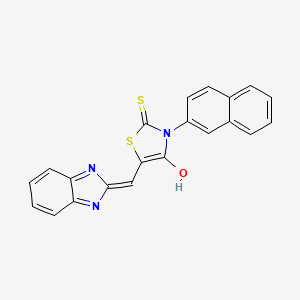
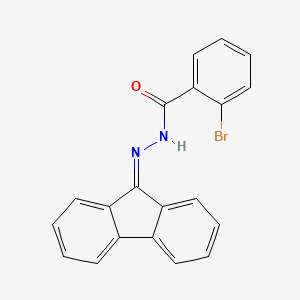
![N-[3-[(cyclopropylamino)-oxomethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]-2-furancarboxamide](/img/structure/B1224494.png)
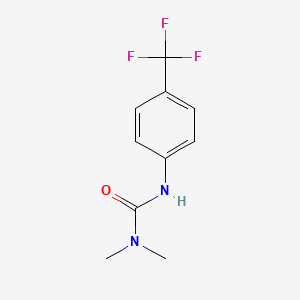
![3-(2-Chlorophenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-6-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224496.png)
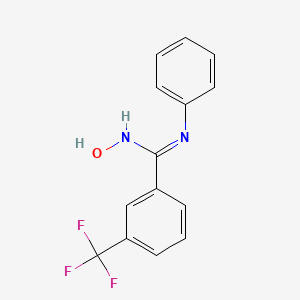
![8,8-dimethyl-2,9-dioxo-10H-pyrano[2,3-f][1]benzopyran-10-carboxaldehyde oxime](/img/structure/B1224503.png)
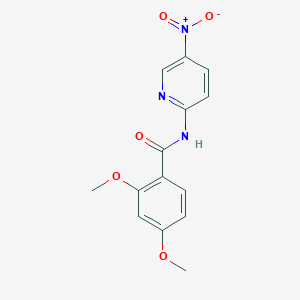
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-phenoxybutanamide](/img/structure/B1224506.png)